molecular formula C19H14BrClN2O4S B11298920 3-Bromophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

3-Bromophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11298920
M. Wt: 481.7 g/mol
InChI Key: LKGGRKQYUJVNIZ-UHFFFAOYSA-N
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Description

3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C19H14BrClN2O4S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the pyrimidine ring.

    Sulfonylation: The attachment of a methanesulfonyl group to the pyrimidine ring.

    Esterification: The formation of the carboxylate ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

(3-bromophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14BrClN2O4S/c1-12-4-2-5-13(8-12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-7-3-6-14(20)9-15/h2-10H,11H2,1H3

InChI Key

LKGGRKQYUJVNIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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